molecular formula C22H20FN3O2 B11153857 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B11153857
M. Wt: 377.4 g/mol
InChI Key: WVHWATQYXCLMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a fluorinated tetrahydropyridoindole and a methoxyindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorinated Tetrahydropyridoindole: This step involves the cyclization of a suitable precursor, often under acidic or basic conditions, followed by fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the Methoxyindole Moiety: This can be achieved through the alkylation of indole with methoxy-containing reagents.

    Coupling Reaction: The final step involves coupling the two moieties using a suitable linker, often through a condensation reaction facilitated by catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders.

    Biological Studies: Investigating its effects on cellular pathways and receptor binding.

    Pharmacology: Studying its pharmacokinetics and pharmacodynamics in animal models.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone is unique due to its specific combination of fluorinated tetrahydropyridoindole and methoxyindole moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C22H20FN3O2/c1-28-21-4-2-3-20-15(21)7-9-25(20)13-22(27)26-10-8-19-17(12-26)16-11-14(23)5-6-18(16)24-19/h2-7,9,11,24H,8,10,12-13H2,1H3

InChI Key

WVHWATQYXCLMTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.